molecular formula C22H18N6O2 B5154558 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide

4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide

Cat. No. B5154558
M. Wt: 398.4 g/mol
InChI Key: PVQYHLQBOBMYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, also known as DQDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to bind to DNA and induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.

Advantages and Limitations for Lab Experiments

4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has several advantages for use in lab experiments, including its low toxicity, high stability, and ease of synthesis. However, its limited solubility in water and organic solvents can pose challenges for its use in certain experiments.

Future Directions

There are several future directions for the study of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide, including the development of new synthetic methods for 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide derivatives with improved properties, the investigation of its potential applications in other fields such as catalysis and optoelectronics, and the exploration of its mechanism of action in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide for its use as a therapeutic agent.

Synthesis Methods

4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide can be synthesized through a reaction between 2,3-diaminotoluene and 2,3-dichloroquinoxaline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide. This synthesis method has been established as a reliable and efficient way to produce 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide in large quantities.

Scientific Research Applications

4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a building block for the synthesis of novel organic materials with unique properties, such as high thermal stability and electrical conductivity. In analytical chemistry, 4,4'-(1,4-dihydroquinoxaline-2,3-diylidenedinitrilo)dibenzamide has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.

properties

IUPAC Name

4-[[3-(4-carbamoylanilino)quinoxalin-2-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c23-19(29)13-5-9-15(10-6-13)25-21-22(28-18-4-2-1-3-17(18)27-21)26-16-11-7-14(8-12-16)20(24)30/h1-12H,(H2,23,29)(H2,24,30)(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQYHLQBOBMYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)C(=O)N)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(4-Carbamoylanilino)quinoxalin-2-yl]amino]benzamide

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